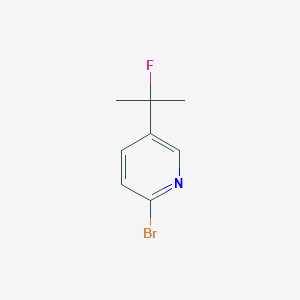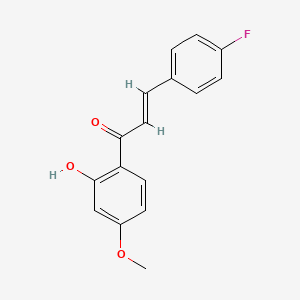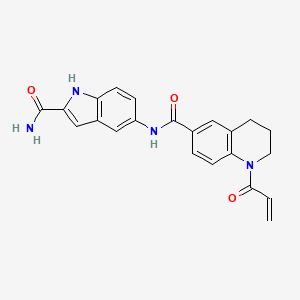
2-Bromo-5-(2-fluoro-2-propyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Bromo-5-(2-fluoro-2-propyl)pyridine” is a chemical compound with the molecular formula C8H9BrFN . It has a molecular weight of 218.07 . The compound is typically stored at +4°C and appears as a colorless to yellow liquid .
Molecular Structure Analysis
The IUPAC name for this compound is 2-bromo-5-(2-fluoropropan-2-yl)pyridine . The InChI code is 1S/C8H9BrFN/c1-8(2,10)6-3-4-7(9)11-5-6/h3-5H,1-2H3 .
Chemical Reactions Analysis
While specific chemical reactions involving “2-Bromo-5-(2-fluoro-2-propyl)pyridine” are not available, bromo-fluoropyridines can undergo palladium-catalyzed homo-coupling reactions to give the corresponding biaryl . They can also be employed in palladium-catalyzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .
Physical And Chemical Properties Analysis
“2-Bromo-5-(2-fluoro-2-propyl)pyridine” is a colorless to yellow liquid . It has a molecular weight of 218.07 .
Scientific Research Applications
Spectroscopic and Optical Studies
Compounds such as 5-Bromo-2-(trifluoromethyl)pyridine have been characterized spectroscopically to understand their structural and electronic properties. Spectroscopic techniques like Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, alongside Density Functional Theory (DFT) calculations, provide insights into the molecule's geometric structure, vibrational frequencies, and chemical shifts. These studies not only reveal the non-linear optical properties of such compounds but also their potential applications in material sciences and electronics (H. Vural, M. Kara, 2017).
Nucleophilic Aromatic Substitution Reactions
Research on halogenopyridines, including 2-bromo-, 2-chloro-, and 2-fluoro-pyridines, under high pressure has shown that these compounds can react with dimethyl acetylenedicarboxylate to form adducts. This highlights their reactivity and potential utility in synthetic organic chemistry for constructing complex molecules (Kiyoshi Matsumoto, Y. Ikemi-Kono, T. Uchida, 1978).
Radiolabeling and Imaging Applications
The synthesis of fluorine-18-labelled fluoropyridine derivatives, such as 5-[18F]fluoro-2-pyridinamine, demonstrates the application of halogenated pyridines in radiopharmaceutical chemistry. These compounds are valuable for developing radiolabelled synthons for imaging central nervous system receptors or other biological targets in vivo (A. Abrahim, P. Angelberger, K. Kletter, Markus Müller, C. Joukhadar, T. Erker, O. Langer, 2006).
Ligand Design and Coordination Chemistry
Unsymmetrical tripodal ligands containing pyridylmethyl components, including bromo and fluoro substituents, have been synthesized for complexing with metals like FeCl2. Such studies are crucial for understanding the steric and electronic influences on metal-ligand coordination, potentially leading to applications in catalysis and material science (L. Benhamou, Hassen Jaafar, Aurore Thibon, M. Lachkar, D. Mandon, 2011).
Safety and Hazards
Future Directions
While specific future directions for “2-Bromo-5-(2-fluoro-2-propyl)pyridine” are not available, bromo-fluoropyridines are valuable building blocks in organic synthesis and can be used in various cross-coupling reactions . This suggests potential applications in the development of new synthetic methodologies and the synthesis of complex molecules.
Mechanism of Action
Target of Action
It’s known that this compound can be used as a building block in various chemical reactions, including suzuki–miyaura coupling , which is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The mode of action of 2-Bromo-5-(2-fluoro-2-propyl)pyridine involves its participation in Suzuki–Miyaura coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that the compound can participate in suzuki–miyaura coupling reactions , which are key in the synthesis of various organic compounds .
Action Environment
It’s known that the success of suzuki–miyaura coupling reactions, in which this compound participates, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
2-bromo-5-(2-fluoropropan-2-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN/c1-8(2,10)6-3-4-7(9)11-5-6/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPBLOISCJTAIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN=C(C=C1)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(2-fluoro-2-propyl)pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(Morpholin-4-ylcarbonyl)amino]benzoic acid](/img/structure/B2399480.png)

![(E)-N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-(dimethylamino)-N-(1-methylpiperidin-4-yl)but-2-enamide](/img/structure/B2399482.png)
![(Z)-N-(3-(1H-benzo[d]imidazol-2-yl)-8-methoxy-2H-chromen-2-ylidene)-3-(trifluoromethyl)aniline](/img/structure/B2399483.png)
![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide](/img/structure/B2399485.png)

![(E)-3-[4-(benzyloxy)phenyl]-1-(4-benzylpiperazino)-2-propen-1-one](/img/structure/B2399489.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-chloro-4-nitrobenzamide](/img/structure/B2399490.png)
![2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2399495.png)
![Ethyl 2-[(5-phenyl-2-pyrimidinyl)sulfanyl]acetate](/img/structure/B2399497.png)

![6-Hexyl-7-hydroxy-3-(5-p-tolyl-[1,3,4]oxadiazol-2-yl)-chromen-2-one](/img/structure/B2399501.png)